molecular formula C21H15N3O4S B11521257 [(3Z)-3-(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid

[(3Z)-3-(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid

Cat. No.: B11521257
M. Wt: 405.4 g/mol
InChI Key: WXTXGJBLLJCKGT-ZCXUNETKSA-N
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Description

2-[3-[6,7-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-2-OXO-1H-INDOL-1(2H)-YL]ACETIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including thiazole, benzimidazole, and indole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2-[3-[6,7-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-2-OXO-1H-INDOL-1(2H)-YL]ACETIC ACID involves several steps, starting from readily available starting materials. One common synthetic route includes the condensation of 6,7-dimethyl-3-oxo-1,3-thiazolo[3,2-a]benzimidazole with an appropriate indole derivative under acidic conditions. The reaction typically requires the use of a strong acid, such as p-toluenesulfonic acid, in a solvent like toluene . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

2-[3-[6,7-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-2-OXO-1H-INDOL-1(2H)-YL]ACETIC ACID undergoes various chemical reactions, including:

Scientific Research Applications

2-[3-[6,7-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-2-OXO-1H-INDOL-1(2H)-YL]ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[6,7-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-2-OXO-1H-INDOL-1(2H)-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

2-[3-[6,7-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-2-OXO-1H-INDOL-1(2H)-YL]ACETIC ACID can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H15N3O4S

Molecular Weight

405.4 g/mol

IUPAC Name

2-[(3Z)-3-(6,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)-2-oxoindol-1-yl]acetic acid

InChI

InChI=1S/C21H15N3O4S/c1-10-7-13-15(8-11(10)2)24-20(28)18(29-21(24)22-13)17-12-5-3-4-6-14(12)23(19(17)27)9-16(25)26/h3-8H,9H2,1-2H3,(H,25,26)/b18-17-

InChI Key

WXTXGJBLLJCKGT-ZCXUNETKSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)O)/SC3=N2

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)O)SC3=N2

Origin of Product

United States

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